![molecular formula C12H10ClN3O3 B15312632 3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)
3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione
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Overview
Description
3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione is a complex heterocyclic compound that features a pyrrolopyridine core fused with a piperidine-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach starts with the formation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as pyridine and hydrazones . The piperidine-dione moiety is then introduced through subsequent reactions, often involving amide formation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds .
Scientific Research Applications
Based on the search results, here's what is known about the compound "3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione":
Basic Information
- Chemical Name: this compound
- CAS Number: 2154343-24-3
- Molecular Formula: C12H10ClN3O3
- Molecular Weight: 279.68 or 279.6791
- MDL Number: MFCD34602286
- Purity: >95% or 95%
- SMILES: O=C1CCC(C(=O)N1)N1Cc2c(C1=O)ccc(n2)Cl
Availability and Pricing
- It is available from chemical suppliers .
- Astatech: Lists it with 95% purity .
- A2B Chem: Offers various quantities .
Related Compounds
- 6-{[(2M)-2-(2-chloro-6-fluorophenyl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-4-yl]amino}-N-ethylpyridine-3-carboxamide: Molecular formula C21H15ClFN5O2 and molecular weight 423.8 g/mol .
- IUPAC Name: 6-[[2-(2-chloro-6-fluorophenyl)-5-oxopyrrolo[3,4-b]pyridin-4-yl]amino]-N-ethylpyridine-3-carboxamide
- InChI: InChI=1S/C21H15ClFN5O2/c1-2-24-20(29)11-6-7-17(25-9-11)28-15-8-14(18-12(22)4-3-5-13(18)23)27-16-10-26-21(30)19(15)16/h3-10H,2H2,1H3,(H,24,29)(H,25,27,28)
- InChIKey: GRSCUMLWKVMZMN-UHFFFAOYSA-N
- SMILES: CCNC(=O)C1=CN=C(C=C1)NC2=CC(=NC3=C2C(=O)N=C3)C4=C(C=CC=C4Cl)F
Potential Research Areas
Mechanism of Action
The mechanism of action of 3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5H-pyrrolo[2,3-b]pyrazine: This compound shares a similar pyrrolopyridine core but differs in its substitution pattern and biological activities.
Indole derivatives: These compounds also feature a fused heterocyclic system and are known for their diverse biological activities.
Uniqueness
3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione is unique due to its specific combination of a pyrrolopyridine core and a piperidine-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione, with a molecular formula of C12H10ClN3O3 and a molecular weight of 279.68 g/mol, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The process often requires careful control of reaction conditions to achieve high purity and yield. Common methods include:
- Formation of the pyrrolopyridine core : Utilizing starting materials that contain pyridine and pyrrole units.
- Piperidine-dione moiety introduction : This step is crucial for enhancing biological activity.
- Chlorination : The introduction of the chlorine atom at the 2-position is essential for modulating biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Studies have demonstrated that this compound shows promising anticancer properties. For instance, it has been evaluated against A549 human lung adenocarcinoma cells using an MTT assay to assess cytotoxicity. Results indicated that the compound effectively reduced cell viability compared to standard chemotherapeutic agents like cisplatin.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 50 |
Cisplatin | A549 | 20 |
The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance anticancer efficacy while minimizing toxicity to normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies showed significant activity against strains such as Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 32 µg/mL |
E. coli | 16 µg/mL |
These findings indicate its potential as a lead compound in developing new antimicrobial agents.
The biological activity of this compound is believed to be mediated through specific interactions with biological macromolecules:
- Binding to Proteins : The compound can bind to specific proteins and receptors, modulating their activity.
- Influencing Signaling Pathways : It may affect various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds in clinical settings:
- Case Study on Lung Cancer : A study involving derivatives similar to this compound showed significant tumor reduction in animal models.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus treated with the compound exhibited reduced biofilm formation and enhanced susceptibility to conventional antibiotics.
Properties
Molecular Formula |
C12H10ClN3O3 |
---|---|
Molecular Weight |
279.68 g/mol |
IUPAC Name |
3-(2-chloro-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H10ClN3O3/c13-9-3-1-6-7(14-9)5-16(12(6)19)8-2-4-10(17)15-11(8)18/h1,3,8H,2,4-5H2,(H,15,17,18) |
InChI Key |
DHBLCYUMZORRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=N3)Cl |
Origin of Product |
United States |
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